molecular formula C7H16Si B14700219 Silane, 2-butenyltrimethyl- CAS No. 18292-28-9

Silane, 2-butenyltrimethyl-

Cat. No.: B14700219
CAS No.: 18292-28-9
M. Wt: 128.29 g/mol
InChI Key: JARYEVBSCNFXFN-UHFFFAOYSA-N
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Description

"Silane, 2-butenyltrimethyl-" (C₇H₁₆Si) is an organosilicon compound featuring a 2-butenyl (CH₂CHCHCH₃) group bonded to a silicon atom alongside three methyl substituents. This alkenyl-functionalized silane is theorized to exhibit reactivity typical of unsaturated organosilanes, such as participation in hydrosilylation or polymerization reactions.

Properties

CAS No.

18292-28-9

Molecular Formula

C7H16Si

Molecular Weight

128.29 g/mol

IUPAC Name

but-2-enyl(trimethyl)silane

InChI

InChI=1S/C7H16Si/c1-5-6-7-8(2,3)4/h5-6H,7H2,1-4H3

InChI Key

JARYEVBSCNFXFN-UHFFFAOYSA-N

Canonical SMILES

CC=CC[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Silane, 2-butenyltrimethyl- can be synthesized through the hydrosilylation reaction, where a silane compound reacts with an alkene in the presence of a catalyst. The reaction typically involves the use of platinum or rhodium catalysts under mild conditions. The general reaction is as follows:

HSi(CH3)3+CH2=CHCH2CH3Si(CH3)3CH2CH=CHCH3\text{HSi(CH}_3\text{)}_3 + \text{CH}_2=\text{CHCH}_2\text{CH}_3 \rightarrow \text{Si(CH}_3\text{)}_3\text{CH}_2\text{CH=CHCH}_3 HSi(CH3​)3​+CH2​=CHCH2​CH3​→Si(CH3​)3​CH2​CH=CHCH3​

Industrial Production Methods: In industrial settings, the production of silane, 2-butenyltrimethyl- often involves continuous flow reactors to enhance reaction efficiency and yield. The use of micro-tubing reactors allows for better control over reaction conditions, leading to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions: Silane, 2-butenyltrimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can act as a reducing agent in certain organic reactions.

    Substitution: The 2-butenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophiles like halogens or acids can facilitate substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: Silane, 2-butenyltrimethyl- is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the development of new materials with unique properties.

Biology and Medicine: In biological research, this compound is used for surface modification of biomaterials to enhance biocompatibility. It is also explored for its potential in drug delivery systems.

Industry: In the industrial sector, silane, 2-butenyltrimethyl- is used in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of silane, 2-butenyltrimethyl- involves its interaction with various molecular targets. The compound can form covalent bonds with organic and inorganic surfaces, enhancing adhesion and modifying surface properties. The presence of the 2-butenyl group allows for additional reactivity, making it a versatile compound in various chemical processes .

Comparison with Similar Compounds

Comparison with Similar Silane Compounds

2.1 Structural and Functional Group Analysis

The reactivity and applications of silanes are heavily influenced by their substituents. Below is a comparative analysis of key silanes:

Compound Molecular Formula Molecular Weight Functional Group Key Characteristics
2-Butenyltrimethylsilane C₇H₁₆Si 128.09 Alkenyl (C=C) Hypothesized applications in crosslinking, polymer chemistry, and organic synthesis.
Butan-2-yloxy(trimethyl)silane C₇H₁₈OSi 146.30 Alkoxy (sec-butoxy) Used as a coupling agent; hydrolytically stable due to alkoxy group.
Tetrazole silane Not specified Not specified Tetrazole Enhances adhesion in surface treatments; forms strong bonds with substrates.
DBCO-PEG-Silane Complex Not specified Triethoxysilane, DBCO Biomedical applications (e.g., bioconjugation, drug delivery) via click chemistry.
Trimethyl(dioxaborolan-ethynyl)silane C₁₁H₂₁BO₂Si 224.18 Boron-ethynyl Facilitates cross-coupling reactions in organic synthesis; high synthetic utility.
2.4 Commercial Availability
  • Butan-2-yloxy(trimethyl)silane : Available industrially (99% purity) from suppliers like ECHEMI .

Research Findings and Key Insights

  • Stability vs. Reactivity : Alkenyl silanes (e.g., 2-butenyltrimethylsilane) are more reactive than alkoxysilanes but less stable under ambient conditions. This necessitates specialized storage (e.g., nitrogen atmosphere) .
  • Application-Specific Design :
    • Alkoxysilanes dominate surface treatments due to hydrolytic stability .
    • Boron- or tetrazole-functionalized silanes excel in niche applications (e.g., cross-coupling or adhesion) .
    • Alkenyl silanes are preferred in polymer chemistry for their unsaturated bonds .

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